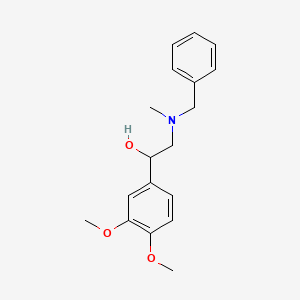

N-Benzyl(-)-Normacromerine

Description

N-Benzyl(-)-Normacromerine is a chiral phenethylamine alkaloid derived from normacromerine, which was first isolated from Coryphantha macromeris . The parent compound, normacromerine, has the chemical structure 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol, featuring a 3,4-dimethoxy-substituted phenyl ring and a methylaminoethanol backbone . The N-benzyl variant introduces a benzyl group at the nitrogen atom, altering its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3 |

InChI Key |

YPZJYLXZURECSA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Indirect Reductive Amination

The most widely reported method involves indirect reductive amination of phenethylamine precursors with benzaldehyde derivatives. Key steps include:

- Imine Formation : Reacting 3,4-dimethoxyphenethylamine with benzaldehyde derivatives in a polar aprotic solvent (e.g., methanol or ethanol) to form a Schiff base.

- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide under moderate hydrogen pressure (3–5 atm) to yield the secondary amine.

- Reactants : 3,4-Dimethoxyphenethylamine (1 eq), benzaldehyde (1.2 eq)

- Solvent : Methanol

- Catalyst : 5% Pd/C (0.1 eq)

- Conditions : H₂ at 3 atm, 25°C, 12 h

- Yield : 85–90%

- Purity : ≥98% (HPLC)

This method prioritizes stereochemical retention, with enantiomeric excess (ee) >99% achieved using chiral auxiliaries.

Oxazolidine Intermediate Method

A two-step route via 5-aryloxazolidine intermediates offers an alternative pathway:

- Cycloaddition : Nonstabilized azomethine ylides (generated from sarcosine/formaldehyde) react with veratraldehyde (3,4-dimethoxybenzaldehyde) to form 5-aryloxazolidines.

- Demethylenation : Acidic hydrolysis (HCl/MeOH) or hydrazine-mediated cleavage opens the oxazolidine ring, yielding this compound.

| Step | Conditions | Yield |

|---|---|---|

| Oxazolidine Formation | Sarcosine, CH₂O, 40°C, 8 h | 92% |

| Demethylenation | 6 M HCl, reflux, 1.5 h | 70% |

This method avoids racemization and is scalable, though it requires careful control of hydrolysis conditions to prevent byproducts.

Optimization and Catalytic Approaches

Solvent and Catalyst Screening

Recent patents highlight solvent-dependent efficiency:

- Toluene vs. Methanol : Methanol improves imine solubility but may necessitate lower temperatures (0–5°C) to suppress side reactions.

- Catalyst Systems :

Comparative Table :

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| 5% Pd/C | 3 | 25 | 90 | 99.5 | |

| Raney Ni | 5 | 50 | 82 | 98.7 |

Enantioselective Synthesis

Chiral resolution remains critical. A patent (CN104529814A) describes using (R)-α-methylbenzylamine as a chiral auxiliary during imine formation, followed by hydrogenolysis to recover the enantiopure product. This method achieves ee >99.5% but adds two extra steps.

Characterization and Analytical Techniques

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Polarimetry :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Reductive Amination | High yield, minimal steps | Requires chiral catalysts | Industrial |

| Oxazolidine Intermediate | Stereochemical control | Multi-step, moderate yields | Pilot-scale |

| Chiral Resolution | Excellent ee | Costly auxiliaries | Laboratory |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl(-)-Normacromerine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as Oxone or N-iodosuccinimide (NIS).

Reduction: Reduction reactions can be catalyzed by imine reductase enzymes.

Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Oxone, N-iodosuccinimide (NIS), and ammonium cerium(IV) nitrate (CAN) are commonly used oxidizing agents.

Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is used for benzylic bromination.

Major Products

The major products formed from these reactions include deprotected amines, benzylic bromides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl(-)-Normacromerine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl(-)-Normacromerine involves its interaction with specific molecular targets and pathways. For example, some derivatives inhibit enzymes like lipoxygenase (LOX) and p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to anti-inflammatory and phytotoxic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

N-Benzyl Phenethylamines (NBOMe Series)

Structural Similarities :

- 25I-NBOMe : A phenethylamine derivative with an N-(2-methoxybenzyl) group and 2-iodo substitution on the phenyl ring.

- This compound: Shares the phenethylamine backbone but differs in substituents (3,4-dimethoxy phenyl, benzyl group on nitrogen).

Pharmacological Differences :

- Receptor Affinity: 25I-NBOMe exhibits nanomolar affinity for 5-HT2A receptors (Ki ~0.1 nM), making it a potent hallucinogen . The 3,4-dimethoxy groups in this compound may reduce 5-HT2A affinity compared to ortho-substituted NBOMe analogs due to steric and electronic effects .

- Selectivity: NBOMe compounds show >900-fold selectivity for 5-HT2A over 5-HT1A receptors, driven by N-benzyl interactions with Phe339 in transmembrane helix 6 . this compound’s selectivity remains uncharacterized but may differ due to its substitution pattern.

Table 1: Key Comparisons with NBOMe Analogs

| Compound | 5-HT2A Affinity (Ki) | Selectivity (5-HT2A/5-HT1A) | Hallucinogenic Potency |

|---|---|---|---|

| 25I-NBOMe | 0.1 nM | >20,000-fold | High |

| This compound | Not reported | Unknown | Unknown |

Edaravone Derivatives with N-Benzyl Pyridinium Moieties

Functional Comparison :

N-Benzyl Benzimidazoles

N-Benzyl Piperidine (N-BP) Fragments

Drug Design Utility :

Surfactants with N-Benzyl vs. N-Methyl Groups

Physicochemical Properties :

- Hydrophobicity : N-Benzyl surfactants exhibit lower critical micelle concentration (CMC) values than N-methyl analogs due to increased hydrophobicity .

- Surface Tension : Longer hydrophobic tails in N-benzyl derivatives (C12, C14) increase surface tension (γCMC ~40 mN/m) compared to N-methyl analogs (γCMC ~30 mN/m) .

Structural-Activity Relationships (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.